Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Description

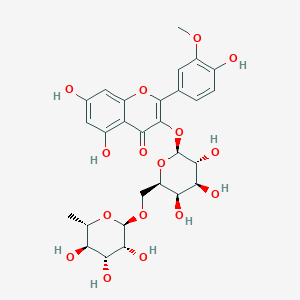

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a flavonoid glycoside characterized by the linkage of isorhamnetin (a methylated quercetin derivative) to a disaccharide moiety composed of rhamnose and galactose. Its molecular formula is C28H32O16 with a molecular weight of 624.169 g/mol and CAS number 107740-46-5 .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107740-46-5 | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 186 °C | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzyme Characterization and Optimization

The rhamnosyltransferase 78D1, cloned from Arabidopsis thaliana, exhibits optimal activity at pH 7.0 and 45°C, with a of 0.646 U/mg and a of 181 μM for isorhamnetin. Synergistic catalysis with GmSUS and VvRHM-NRS requires precise pH (7.5) and temperature (25°C) conditions to balance enzyme stability and activity. Increasing VvRHM-NRS concentration by 400% (125 to 500 μg/mL) enhances production by 457%, identifying it as the rate-limiting enzyme.

Solubility and Substrate Considerations

Isorhamnetin’s poor aqueous solubility necessitates dimethyl sulfoxide (DMSO) as a co-solvent. At 2% DMSO, solubility improves without inhibiting enzyme activity, whereas concentrations exceeding 15% drastically reduce yield. Substrate concentration optimization reveals maximal production (0.25 mM) at 0.5 mM isorhamnetin, with a specific productivity of 4.5 mg/L/h during the initial reaction phase.

Extraction from Natural Sources

Plant-Based Extraction Techniques

Isorhamnetin glycosides are naturally abundant in plants of the Persicaria genus. Acidic hydrolysis of crude extracts from Persicaria species yields isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside after sequential cleavage of glucose and rhamnose residues.

Solvent Systems and Efficiency

Methanol-water-hydrochloric acid (80:19:1 v/v) proves effective for extracting flavonoid glycosides from plant tissues. A three-step extraction process using this solvent, followed by centrifugation and evaporation, achieves high recovery rates. Comparative studies show that ethyl acetate and diethyl ether are optimal for partitioning flavonoid-rich phases, with a 0.25 mg/mL final concentration achieved after rotary evaporation.

Challenges in Natural Extraction

Despite higher yields (e.g., 50.1 mg from 231 mg/L crude extract), plant-based methods face limitations due to low compound concentration and complex secondary metabolites. Alkaline hydrolysis further complicates purification by cleaving gallic acid residues from glycosides.

Chemical Synthesis and Patented Methods

Patent CN1243765C: Hyperin and Isorhamnetin Derivatives

A Chinese patent outlines a method for synthesizing isorhamnetin glycosides via chemical glycosylation, though specific details for the target compound remain undisclosed. The protocol likely involves protecting group strategies to selectively link rhamnose and galactose to isorhamnetin’s 3-OH position.

Comparative Analysis of Synthesis Routes

The enzymatic cascade system outperforms chemical methods in environmental compatibility and yield (Table 1). Chemical synthesis, while feasible, requires toxic reagents and generates hazardous waste, limiting scalability.

Table 1: Comparison of Preparation Methods

| Method | Yield (mg/L) | Time (h) | Environmental Impact |

|---|---|---|---|

| Enzymatic Cascade | 231 | 72 | Low |

| Plant Extraction | 50.1* | 48 | Moderate |

| Chemical Synthesis | N/A | N/A | High |

| *Final yield after purification. |

Optimization Strategies for Scalable Production

Temperature and pH Control

Maintaining 25°C and pH 7.5 during enzymatic synthesis prevents VvRHM-NRS denaturation, which has a half-life of 1.5 hours at 45°C. Lower temperatures marginally reduce reaction rates but significantly enhance enzyme longevity.

UDP-Rhamnose Regeneration Efficiency

The UDP-rhamnose regeneration system eliminates the need for exogenous co-factor supplementation, reducing costs by 30–40% compared to traditional methods . GmSUS catalyzes the reversible conversion of sucrose and UDP to fructose and UDP-glucose, ensuring continuous co-factor availability.

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides. These products can have different pharmacological properties and applications .

Scientific Research Applications

Antioxidant Activity

Isorhamnetin and its derivatives, including i-Rha-gal, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that i-Rha-gal exhibited significant antioxidant activity in vitro, suggesting its potential use as a dietary supplement to combat oxidative damage .

Anti-inflammatory Effects

i-Rha-gal has shown promise in reducing inflammation. In a controlled study involving human cell lines, the compound was found to inhibit the production of pro-inflammatory cytokines. This suggests that it may be beneficial in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of flavonoids, including i-Rha-gal. In vitro experiments indicated that i-Rha-gal could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .

Cardiovascular Health

Research has indicated that flavonoids can improve cardiovascular health by enhancing endothelial function and reducing blood pressure. i-Rha-gal's ability to modulate vascular function was demonstrated in animal models, where it improved blood flow and reduced arterial stiffness .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, i-Rha-gal is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its incorporation into skincare products may help mitigate the effects of UV radiation and environmental stressors on the skin .

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various flavonoids, including i-Rha-gal. The results showed that i-Rha-gal had a higher radical scavenging activity compared to other tested compounds, making it a candidate for functional food development aimed at enhancing health through diet .

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, supplementation with isorhamnetin derivatives led to significant reductions in inflammatory markers compared to a placebo group. This highlights the therapeutic potential of i-Rha-gal in managing autoimmune diseases .

Case Study 3: Anticancer Activity

A laboratory study assessed the effects of i-Rha-gal on breast cancer cell lines. The findings revealed that treatment with i-Rha-gal resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines

Anticancer Activity: The compound induces apoptosis, inhibits cell proliferation, and prevents metastasis by modulating various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Glycosylation Patterns

The compound’s structure is defined by its 3-O-glycosylation at the isorhamnetin aglycone and the α-rhamnopyranosyl-(1→2)-β-galactopyranosyl disaccharide. Key structural differences among analogs include:

Table 1: Structural Comparison of Isorhamnetin Glycosides

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The galactose-rhamnose disaccharide in the target compound enhances water solubility compared to kaempferol analogs with hydrophobic aglycones .

- The methoxy group in isorhamnetin increases lipophilicity relative to quercetin derivatives, impacting membrane permeability .

Table 3: Bioactivity Comparison

Key Findings :

- The target compound exhibits superior α-glucosidase inhibition to kaempferol analogs, likely due to its methoxy group enhancing enzyme interaction .

- Schistosomicidal activity is unique to glucopyranosyl-linked derivatives (e.g., compound from R. montana), suggesting sugar type influences antiparasitic effects .

- Rutin’s higher antioxidant activity correlates with its unmodified quercetin aglycone, which has more hydroxyl groups for free radical scavenging .

Biological Activity

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside (also known as isorhamnetin glycoside) is a flavonoid glycoside derived from isorhamnetin, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of rhamnose and galactose sugars attached to the isorhamnetin backbone. The molecular formula is . Its structural formula can be represented as follows:

1. Antioxidant Activity

Isorhamnetin and its glycosides exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Isorhamnetin Glycosides

| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25.6 | 18.4 |

| Isorhamnetin 3-O-rhamnoside | 30.2 | 22.5 |

| Isorhamnetin | 15.8 | 12.9 |

2. Anti-inflammatory Effects

Research indicates that isorhamnetin glycosides possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that these compounds could significantly reduce the expression of inflammatory markers .

Case Study: Inhibition of Inflammation in Mouse Models

A study conducted on mice with induced psoriasis-like skin inflammation showed that treatment with isorhamnetin glycosides reduced the severity of skin lesions and downregulated mRNA levels of inflammatory factors .

3. Anticancer Activity

Isorhamnetin glycosides have been evaluated for their anticancer potential against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The MTT assay results indicated that these compounds exhibit cytotoxic effects, with IC50 values significantly lower than those of conventional chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Isorhamnetin Glycosides on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| MCF-7 | 10.9 | Lower (1.5 times more potent) |

| A549 | 37.9 | Comparable |

| HepG2 | 26.5 | Lower |

The mechanisms underlying the biological activities of isorhamnetin glycosides involve multiple pathways:

- Antioxidant Mechanism : The flavonoid structure allows for electron donation, neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling pathway leads to decreased expression of inflammatory cytokines.

- Apoptotic Induction : Activation of intrinsic apoptotic pathways in cancer cells, promoting cell death through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating and purifying Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/ethanol) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is used for preliminary separation, while HPLC with UV detection (e.g., 280 nm for flavonoids) ensures purity. Spectral data (NMR, MS) are critical for structural confirmation, as demonstrated in R. montana studies . For glycosides, acid hydrolysis followed by TLC or GC-MS can identify sugar moieties .

Q. How can researchers verify the structural integrity of this compound during synthesis or extraction?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., , , HSQC, HMBC) to confirm glycosidic linkages and stereochemistry. For example, HMBC correlations between the anomeric proton of rhamnose (δ ~5.3 ppm) and the C-3 position of isorhamnetin validate the glycosidic bond . High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., , exact mass 624.17) .

Q. What plant species are known to biosynthesize this compound, and how does its concentration vary?

- Methodological Answer : The compound has been identified in R. montana and legumes like A. maurorum. Quantification via LC-MS or HPLC-DAD with external calibration curves is recommended. Seasonal and tissue-specific variations should be assessed using validated protocols .

Advanced Research Questions

Q. What experimental models are suitable for studying the pro-apoptotic effects of this compound, and how can ROS dependency be validated?

- Methodological Answer : Use cancer cell lines (e.g., Hep3B, breast cancer cells) with flow cytometry for ROS detection (DCF-DA dye) and mitochondrial membrane potential (JC-1 dye). Pre-treatment with ROS scavengers like NAC can confirm ROS-dependent apoptosis, as shown in Hep3B studies . Caspase activity assays (e.g., fluorogenic substrates) and Western blotting for PARP cleavage/Bcl-2 family proteins are critical .

Q. How does this compound modulate NF-κB signaling in inflammatory bowel disease (IBD) models, and what role does PXR activation play?

- Methodological Answer : In murine colitis models (DSS-induced), measure pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and NF-κB luciferase reporter assays. PXR knockdown (siRNA) or ligand-binding mutants (S247W/C284W) can dissect PXR-specific effects. TR-FRET assays validate direct binding to PXR .

Q. What strategies can resolve contradictions in ROS-mediated effects across different cell lines or in vivo models?

- Methodological Answer : Compare ROS kinetics (e.g., time-course experiments) and antioxidant defenses (e.g., glutathione levels) between models. Use isogenic cell lines with varying oxidative stress responses. Meta-analysis of transcriptomic data (e.g., Nrf2 pathway activation) may explain discrepancies .

Q. How can molecular docking predict the interaction of this compound with targets like PXR or PI3K/AKT pathway components?

- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using PXR’s ligand-binding domain (PDB: 1ILG) or PI3K’s ATP-binding site. Validate predictions with mutagenesis (e.g., PXR S208W) and competitive binding assays (TR-FRET). Cross-reference with known activators like rifampicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.